molecular formula C9H8I2O2 B13436647 3,5-Di iodo-2-methyl benzoic acid methyl ester

3,5-Di iodo-2-methyl benzoic acid methyl ester

Cat. No.: B13436647
M. Wt: 401.97 g/mol
InChI Key: QVPGXJHEYSQKGQ-UHFFFAOYSA-N
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Description

3,5-Di iodo-2-methyl benzoic acid methyl ester (CAS 1374264-55-7) is a high-purity chemical compound supplied for laboratory and research use. With a molecular formula of C9H8I2O2 and a molecular weight of 401.97 g/mol , this benzoic acid ester derivative features iodine substitutions at the 3 and 5 positions of the aromatic ring, which are of significant interest in medicinal chemistry and drug discovery . This compound is structurally related to a class of biologically active molecules that have been investigated for their unique pharmacological properties. Research on similar methyl-3,5-diiodo benzoate derivatives has shown potential in disrupting microtubule assembly and inducing apoptosis, indicating value for investigating novel mechanisms of action in cellular systems . As a building block, this di-iodinated compound is useful for further chemical synthesis, including the development of more complex molecules for pharmaceutical and life sciences research. This product is intended for research purposes only and is not approved for human or animal consumption. Researchers can request a batch-specific Certificate of Analysis to ensure quality and consistency for their experimental work.

Properties

Molecular Formula

C9H8I2O2

Molecular Weight

401.97 g/mol

IUPAC Name

methyl 3,5-diiodo-2-methylbenzoate

InChI

InChI=1S/C9H8I2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3

InChI Key

QVPGXJHEYSQKGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)I)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 3,5-Diiodo-2-methylbenzoic Acid Methyl Ester

General Synthetic Strategy

The synthesis of 3,5-diiodo-2-methylbenzoic acid methyl ester typically follows a multi-step route starting from 2-methylbenzoic acid or its derivatives. The key steps include:

  • Iodination of the aromatic ring at the 3- and 5-positions.
  • Esterification of the carboxylic acid group to form the methyl ester.

The iodination step is generally performed via electrophilic aromatic substitution using iodine sources and oxidizing agents. Esterification is commonly achieved by reaction with methanol under acidic catalysis.

Detailed Preparation Routes

Iodination of 2-Methylbenzoic Acid or Its Esters
  • Starting Material: 2-methylbenzoic acid or methyl 2-methylbenzoate.
  • Iodinating Agents: Molecular iodine (I2), iodine monochloride (ICl), or N-iodosuccinimide (NIS).
  • Oxidizing Agents: Sodium nitrite (NaNO2), hydrogen peroxide (H2O2), or other mild oxidants to generate electrophilic iodine species.
  • Solvents: Acetic acid, acetic anhydride, or dichloromethane.
  • Conditions: Low temperature (0–5 °C) to control regioselectivity and minimize side reactions.
  • Reaction Time: Typically 1–20 hours depending on scale and method.

The iodination usually proceeds with high regioselectivity at the 3- and 5-positions due to the directing effect of the methyl and ester groups.

Esterification of the Carboxylic Acid Group
  • Reagents: Methanol with acid catalysts such as sulfuric acid (H2SO4), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH).
  • Conditions: Reflux temperature (around 60–70 °C) for several hours.
  • Purification: Removal of excess methanol by distillation, followed by recrystallization.

Representative Synthetic Procedure

Step Reagents & Conditions Description
1. Iodination 2-methylbenzoic acid, I2 (2.2 equiv), NaNO2 (oxidant), acetic acid, 0–5 °C, 12 h Electrophilic aromatic substitution introduces iodine at 3- and 5-positions
2. Esterification Crude diiodo acid, methanol, catalytic H2SO4, reflux 6 h Conversion of carboxylic acid to methyl ester
3. Purification Recrystallization from ethanol/water Isolation of pure methyl 3,5-diiodo-2-methylbenzoate

Reaction Mechanism and Regioselectivity

  • The methyl group at the 2-position is an ortho/para-directing activator, favoring substitution at the 3- and 5-positions.
  • The carboxylic acid or ester group is a meta-directing deactivator but less influential than the methyl group in this case.
  • The use of controlled temperature and stoichiometry minimizes over-iodination or substitution at undesired positions.
  • Oxidizing agents convert iodine to electrophilic species (I+), facilitating aromatic substitution.

Purification and Characterization

Data Table: Key Physical and Chemical Properties

Property Value Notes
Molecular Formula C9H8I2O2
Molecular Weight 401.97 g/mol
IUPAC Name Methyl 3,5-diiodo-2-methylbenzoate
Melting Point Approx. 120–125 °C (predicted) Literature values vary
Solubility Soluble in organic solvents (ethanol, DCM) Insoluble in water
Key IR Absorptions 1700 cm^-1 (C=O), 500 cm^-1 (C–I)
CAS Number 1374264-55-7

Research Findings and Industrial Considerations

  • Industrial Synthesis: Emphasizes batch or continuous flow iodination with acetic anhydride to remove water formed during reaction, improving yield and purity.
  • Purification: Combination of sublimation, distillation, and crystallization yields high-purity product suitable for further synthetic applications.
  • Selectivity Challenges: Use of microporous compounds or specific oxidants enhances regioselectivity and reduces byproducts.
  • Scale-Up: Control of reaction parameters (temperature, iodine equivalents, reaction time) is critical to minimize di- or tri-iodinated impurities and maximize yield.
  • Safety: Handling iodine and oxidants requires appropriate PPE and fume hood use to avoid exposure.

Chemical Reactions Analysis

Types of Reactions

3,5-Di iodo-2-methyl benzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Lithium aluminum hydride in dry ether is commonly used.

    Oxidation: Potassium permanganate in an alkaline medium is effective for oxidizing the methyl group.

Major Products

    Substitution: Products depend on the nucleophile used, such as 3,5-diazido-2-methyl benzoic acid methyl ester.

    Reduction: 3,5-Di iodo-2-methyl benzyl alcohol.

    Oxidation: 3,5-Di iodo-2-methyl benzoic acid.

Scientific Research Applications

3,5-Di iodo-2-methyl benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of iodine-containing compounds and their biological effects.

    Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine atoms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Di iodo-2-methyl benzoic acid methyl ester depends on its specific application. In radiolabeling, the iodine atoms can be detected using imaging techniques, allowing for the tracking of the compound in biological systems. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets.

Comparison with Similar Compounds

Methyl 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoate (CAS: 715-33-3)

  • Molecular Formula : C₉H₈Br₂O₄
  • Molecular Weight : 339.97 g/mol
  • Key Features : Bromine substituents at the 3- and 5-positions, hydroxyl groups at 2- and 4-positions, and a methyl group at the 6-position.
  • Comparison : The bromine atoms are less electronegative and polarizable than iodine, reducing the compound’s reactivity in nucleophilic substitutions. The hydroxyl groups increase polarity, enhancing solubility in polar solvents but limiting stability under acidic conditions .

3,5-Dinitrobenzoic Acid (CAS: 99-34-3)

  • Molecular Formula : C₇H₄N₂O₆
  • Molecular Weight : 212.12 g/mol
  • Key Features : Nitro groups at the 3- and 5-positions.
  • Comparison : The strong electron-withdrawing nitro groups increase acidity (pKa ~1.5) compared to the iodinated ester. This compound is used in resin derivatization and ampicillin quantification due to its reactivity with amines .

Ester Variants with Different Substituents

3,5-Dimethoxybenzoic Acid Methyl Ester (CAS: 2150-37-0)

  • Molecular Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.20 g/mol
  • Key Features : Methoxy groups at 3- and 5-positions.
  • Comparison : The electron-donating methoxy groups stabilize the ester against hydrolysis, making it more suitable for applications requiring prolonged stability. Its lower molecular weight improves volatility, advantageous in gas chromatography .

3,5-Diacetyl-2-methyl Benzoic Acid Ethyl Ester (CAS: 100884-37-5)

  • Molecular Formula : C₁₄H₁₆O₄
  • Molecular Weight : 248.27 g/mol
  • Key Features : Acetyl groups at 3- and 5-positions and an ethyl ester.
  • The ethyl ester may alter solubility compared to the methyl ester in the target compound .

Allyloxy-Substituted Derivatives

Methyl 3,5-Bis(allyloxy)benzoate

  • Key Features : Allyloxy groups at 3- and 5-positions.
  • Comparison : The allyl groups enable participation in Diels-Alder reactions or polymerization, offering versatility in polymer chemistry. The compound’s reactivity contrasts with the iodinated ester, which is more suited for halogen-specific transformations .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
3,5-Diiodo-2-methyl benzoic acid methyl ester 14266-19-4 C₈H₆O₂I₂ 387.94 I, CH₃, COOCH₃ Pharmaceutical intermediates
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate 715-33-3 C₉H₈Br₂O₄ 339.97 Br, OH, CH₃ Polar solvent applications
3,5-Dinitrobenzoic Acid 99-34-3 C₇H₄N₂O₆ 212.12 NO₂ Resin derivatization
3,5-Dimethoxybenzoic acid methyl ester 2150-37-0 C₁₀H₁₂O₄ 196.20 OCH₃ Gas chromatography
3,5-Diacetyl-2-methyl benzoic acid ethyl ester 100884-37-5 C₁₄H₁₆O₄ 248.27 COCH₃, C₂H₅O Sterically hindered reactions
Methyl 3,5-bis(allyloxy)benzoate - C₁₄H₁₄O₅ ~262.26 OCH₂CH=CH₂ Polymer chemistry

Biological Activity

3,5-Diiodo-2-methylbenzoic acid methyl ester is a halogenated aromatic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

  • Molecular Formula : C9H8I2O2
  • Molecular Weight : 365.97 g/mol
  • IUPAC Name : Methyl 3,5-diiodo-2-methylbenzoate

The biological activity of 3,5-diiodo-2-methylbenzoic acid methyl ester is primarily attributed to its interactions with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain strains of bacteria and fungi. This is likely due to its ability to disrupt cell membrane integrity .

Case Studies and Experimental Data

Several studies have investigated the biological activity of 3,5-diiodo-2-methylbenzoic acid methyl ester:

  • Anti-inflammatory Studies :
    • A study demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX-1 and COX-2 enzymes. The results indicated a significant decrease in pro-inflammatory cytokines .
  • Antimicrobial Activity :
    • In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Cell Proliferation Assays :
    • The compound was evaluated for its effects on cell proliferation in cancer cell lines. Results showed that it induced apoptosis in specific cancer cells, indicating potential anticancer properties .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against S. aureus and E. coli
Induction of ApoptosisReduced viability in cancer cell lines

Q & A

Q. What are the common synthetic routes for 3,5-diiodo-2-methyl benzoic acid methyl ester, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves iodination of a precursor (e.g., 2-methyl benzoic acid derivatives) followed by esterification. For example:

  • Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (40–60°C) to introduce iodine atoms at the 3,5-positions .
  • Esterification : Methylation via Fischer esterification (H₂SO₄ catalyst) or using methyl iodide (CH₃I) with a base (e.g., K₂CO₃) in DMF .
    Optimization :
    • Monitor reaction progress via TLC or HPLC to minimize over-iodination.
    • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted iodine .

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) be used to confirm the structure of halogenated benzoic acid esters?

  • ¹H/¹³C NMR : Identify substituent positions via splitting patterns. For example:
    • Aromatic protons in the 3,5-diiodo positions show deshielded peaks (δ 8.0–8.5 ppm).
    • Methyl ester groups appear as singlets (δ 3.8–4.0 ppm) .
  • MS (EI or ESI) : Look for molecular ion peaks (e.g., m/z 408 for C₁₀H₉I₂O₂) and fragment ions corresponding to loss of iodine (I⁻) or methyl groups (CH₃O⁻) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for halogenated benzoic acid esters, such as variations in antimicrobial efficacy?

Discrepancies often arise from differences in:

  • Test organisms : Gram-positive vs. Gram-negative bacteria may respond differently to iodine substituents due to cell wall permeability .
  • Sample purity : By-products (e.g., mono-iodinated isomers) can skew results. Use HPLC or GC-MS to verify purity (>95%) before bioassays .
    Methodological solution :
    • Standardize assay protocols (e.g., MIC values using CLSI guidelines).
    • Compare results against structurally similar controls (e.g., non-iodinated analogs) to isolate iodine’s role .

Q. What strategies improve regioselectivity during the iodination of 2-methyl benzoic acid derivatives?

Regioselectivity challenges arise due to competing electrophilic substitution at ortho/meta positions. Solutions include:

  • Directing groups : Use a methyl group at the 2-position to favor iodination at 3,5-positions via steric and electronic effects .
  • Catalysts : Employ Lewis acids (e.g., FeCl₃) to enhance iodine’s electrophilicity and direct substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta substitution .

Q. How can computational methods (e.g., DFT) predict the electronic effects of iodine substituents on benzoic acid ester reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Model iodine’s electron-withdrawing effects on aromatic ring polarization.
  • Predict reaction pathways (e.g., hydrolysis susceptibility of the ester group) based on LUMO/HOMO energy gaps .
    Application : Validate computational predictions with experimental kinetic studies (e.g., hydrolysis rates in basic media) .

Data Interpretation and Contradictions

Q. How should researchers resolve conflicting chromatographic retention data for halogenated benzoic acid esters?

Variations in GC-MS or HPLC retention times may stem from:

  • Isomeric impurities : Use preparative chromatography to isolate isomers and confirm structures via NOESY NMR .
  • Column specificity : Compare retention indices across columns with different polarities (e.g., DB-5 vs. HP-INNOWax) .
    Example : For methyl 3,5-diiodo-2-methylbenzoate, retention indices range from 1.22–1.47 on non-polar columns due to iodine’s polarizability .

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